molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3

[4-(4-Methoxyphenyl)phenyl]methanamine

Cat. No.: B031756
CAS No.: 769073-20-3
M. Wt: 213.27 g/mol
InChI Key: IWMYHDWDAGSRFY-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)phenyl]methanamine is a high-purity chemical compound intended for research and development applications. This biphenyl methanamine derivative features a methoxy group and a primary amine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound for the exploration of structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. Key Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate or building block for the design and synthesis of potential pharmacologically active compounds. • Chemical Synthesis: The primary amine group is amenable to a variety of reactions, including amide bond formation, reductive amination, and nucleophilic substitution, allowing for the creation of diverse chemical libraries. • Material Science: May be investigated as an organic precursor for the development of advanced functional materials. Handling and Safety: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYHDWDAGSRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Methoxyphenyl Phenyl Methanamine

Advanced Synthetic Routes to [4-(4-Methoxyphenyl)phenyl]methanamine

The synthesis of this compound hinges on the efficient construction of the core 4-methoxybiphenyl structure, followed by the introduction of the methanamine moiety.

Catalytic Approaches in the Synthesis of this compound

The cornerstone of modern biphenyl (B1667301) synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. researchgate.netresearchgate.net The synthesis of the 4-methoxybiphenyl backbone of the target molecule is efficiently achieved by coupling 4-bromoanisole with phenylboronic acid (or vice versa). researchgate.net Research has focused on optimizing this reaction using various palladium-containing catalysts, often supported on polymeric matrices like hypercrosslinked polystyrene, to enhance catalyst stability, activity, and recyclability. researchgate.net These supported catalysts can achieve high conversions (>98%) under mild conditions, often in greener solvent systems and without the need for phase transfer agents. researchgate.net

Once the 4-(4-methoxyphenyl)phenyl scaffold is obtained, the methanamine group can be introduced through several standard synthetic transformations. A common route involves the formylation or cyanation of the biphenyl core followed by a reduction step. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, is a widely used method for the reduction of nitriles or imines to the corresponding primary amine under a hydrogen atmosphere. google.com

Table 1: Catalytic Conditions for Suzuki-Miyaura Coupling to form 4-Methoxybiphenyl

CatalystBaseSolventTemperature (°C)Reaction TimeConversion (%)Reference
Pd supported on hypercrosslinked polystyreneNa2CO3i-PrOH/H2O70< 1 h> 98% researchgate.net
(CH3CN)2PdCl2Cs2CO3Aqueous medium1005 h99% researchgate.net
Water-soluble fullerene-supported PdCl2K2CO3WaterRoom Temp.4 h> 90% researchgate.net

Stereoselective Synthesis Strategies for Chiral Analogs of this compound

The synthesis of chiral amines is of significant interest, particularly for pharmaceutical applications. Chiral analogs of this compound, such as 1-[4-(4-methoxyphenyl)phenyl]ethylamine, can be synthesized using stereoselective methods. One established strategy involves the reductive amination of a corresponding ketone (e.g., 4-(4-methoxyphenyl)acetophenone). This is achieved by forming an imine with a chiral amine auxiliary, such as (R)-(+)-α-methylbenzylamine, followed by diastereoselective reduction. The subsequent removal of the chiral auxiliary yields the desired chiral primary amine. google.com

Catalytic asymmetric reduction of a precursor imine or ketone is another powerful approach. Patent literature describes the catalytic reduction of an imine intermediate using 10% Pd/C under a hydrogen atmosphere to produce chiral 1-(4-methoxyphenyl)ethylamine. google.com This method highlights the use of standard heterogeneous catalysts to set stereochemistry, often driven by the chiral auxiliary. More advanced methods in asymmetric catalysis could involve the use of chiral transition metal complexes (e.g., with Rhodium, Ruthenium, or Iridium) and chiral ligands to achieve high enantioselectivity without the need for stoichiometric chiral auxiliaries.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several green approaches are applicable.

The use of water as a solvent in Suzuki-Miyaura cross-coupling reactions is a significant green improvement. The development of water-soluble catalysts, such as fullerene-supported palladium complexes, allows the reaction to proceed at room temperature in pure water, minimizing the use of volatile organic compounds (VOCs). researchgate.net Furthermore, the design of recoverable and reusable catalysts, like those on polymeric supports, enhances the sustainability of the process by reducing metal waste. researchgate.net

For the amine synthesis step, catalytic reductive amination is considered a green method as it often has high atom economy. rsc.org Alternative "hydrogen borrowing" or "hydrogen autotransfer" methodologies, catalyzed by transition metals, can form amines from alcohols and ammonia (or amines) with water as the only byproduct, representing a highly atom-economical and environmentally benign approach. rsc.org The evaluation of synthetic routes using green metrics, such as those developed by the CHEM21 consortium, allows for a quantitative assessment of the environmental impact, guiding the selection of more sustainable processes. rsc.org

Functionalization and Derivatization Strategies for this compound

The presence of a primary amine and two distinct aromatic rings provides multiple sites for functionalization, making this compound a valuable intermediate for creating a library of diverse compounds.

Amidation and Alkylation Reactions of the Primary Amine Moiety

The primary amine group is a nucleophilic handle that readily undergoes a variety of chemical transformations, most notably amidation and alkylation.

Amidation: The formation of an amide bond is one of the most fundamental reactions in organic synthesis. The primary amine of the title compound can be acylated using various reagents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, direct amidation with a carboxylic acid can be achieved using borate reagents like B(OCH2CF3)3 or catalyzed by nickel chloride (NiCl2), which promotes the reaction with water as the only byproduct, aligning with green chemistry principles. royalsocietypublishing.orgnih.gov Oxidative amidation is another modern approach where the benzylic amine is directly converted to an amide in the presence of an oxidant system like I2/TBHP (tert-butyl hydroperoxide). acs.org

Table 2: Examples of Amidation Reactions with Benzylamine (B48309) Derivatives

Amine SubstrateCoupling PartnerCatalyst/ReagentProduct TypeReference
BenzylaminePhenylacetic AcidNiCl2N-Benzyl-2-phenylacetamide royalsocietypublishing.org
BenzylaminePhenylacetic AcidB(OCH2CF3)3N-Benzyl-2-phenylacetamide nih.gov
BenzylaminesAqueous AmmoniaI2/TBHP (oxidant)Primary Benzamides acs.org
4-AnisidinePentanoic AcidEDCI/DMAPN-(4-methoxyphenyl)pentanamide nih.gov

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Modifications of the Phenyl and Methoxyphenyl Rings

The two aromatic rings of the biphenyl scaffold are amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The methoxy (B1213986) group on one ring is an ortho-, para-directing activator, while the benzylamine-substituted ring is activated and also directed to the ortho- and para-positions relative to the alkyl group.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine, chlorine, or iodine using appropriate reagents (e.g., Br2, NCS, NIS).

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl3). This has been demonstrated in the synthesis of related structures where methoxybenzene is acylated as a key step. google.com

Furthermore, if one of the rings is pre-functionalized with a halogen, further modifications can be made using cross-coupling reactions. For instance, a bromo-substituted biphenyl core can undergo another Suzuki coupling to create more complex terphenyl systems or be subjected to Buchwald-Hartwig amination to introduce additional nitrogen-based functional groups. mdpi.com This strategy allows for the late-stage, modular construction of complex derivatives.

Heterocyclic Ring Formation Incorporating this compound

The primary amine functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocyclic rings. The reactivity of the amino group, coupled with the structural scaffold of the biphenylmethane, allows for its incorporation into several important classes of heterocycles through condensation and cyclization reactions.

One of the most common strategies for forming six-membered heterocyclic rings, such as pyrimidines, involves the reaction of an amine with a 1,3-dicarbonyl compound or its equivalent. In a typical reaction, this compound would act as the nitrogen-donating component in a condensation reaction with a β-dicarbonyl compound. The initial step involves the formation of an enamine or an imine, followed by cyclization and dehydration to yield the pyrimidine ring. The specific substitution pattern on the resulting pyrimidine would be determined by the choice of the dicarbonyl substrate.

Another important class of heterocycles, 1,2,4-triazoles, can also be synthesized from derivatives of this compound. A common synthetic route to 1,2,4-triazoles involves the cyclization of N-acylamidrazones or related intermediates. To utilize this compound in such a synthesis, it would first need to be converted into a suitable precursor, such as a hydrazide or an amidine. For instance, acylation of the amine followed by reaction with hydrazine could provide an acylhydrazide, which could then undergo cyclization with a one-carbon synthon to form the triazole ring.

Similarly, the synthesis of 1,3,4-oxadiazoles can be envisioned starting from an N-acyl derivative of this compound. Dehydrative cyclization of an N,N'-diacylhydrazine derivative is a standard method for forming the 1,3,4-oxadiazole ring. In this approach, the amine would first be acylated, and this derivative would then be reacted with a second acylating agent or a carboxylic acid under dehydrating conditions to promote the ring closure.

Beyond these examples, other classical heterocyclic synthesis methodologies could potentially be adapted for use with this compound. For example, the Pictet-Spengler reaction, which is a powerful tool for the synthesis of tetrahydroisoquinolines, typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. youtube.comnih.govname-reaction.comdepaul.eduwikipedia.orgresearchgate.net While this compound is a benzylamine rather than a β-arylethylamine, variations of this reaction with other suitably activated aromatic systems are known. Another relevant reaction is the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from N-acyl-β-arylethylamines. youtube.comorganic-chemistry.orgwikipedia.orgresearchgate.netnrochemistry.com Again, while the substrate requirement is specific, the underlying principles of intramolecular electrophilic aromatic substitution could potentially be applied to derivatives of this compound under appropriate conditions.

The following table summarizes some potential heterocyclic ring systems that could be synthesized from this compound and the general synthetic strategies that would be employed.

Heterocyclic Ring SystemGeneral Synthetic StrategyKey Intermediate from this compound
PyrimidineCondensation with a β-dicarbonyl compoundThe amine itself
1,2,4-TriazoleCyclization of an N-acylamidrazone or similar precursorN-acyl or amidine derivative
1,3,4-OxadiazoleDehydrative cyclization of an N,N'-diacylhydrazineN-acyl derivative
TetrahydroisoquinolinePictet-Spengler reaction (or a variation thereof)The amine itself (with a suitable aldehyde/ketone)
DihydroisoquinolineBischler-Napieralski reaction (or a variation thereof)N-acyl derivative

Reaction Mechanism Studies Related to this compound Synthesis and Derivatization

The synthesis of this compound itself can be achieved through various methods, with reductive amination being one of the most common and efficient. wikipedia.orglibretexts.orgcommonorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction typically involves the condensation of 4-(4-methoxyphenyl)benzaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. The mechanism of reductive amination proceeds in two main stages. wikipedia.orglibretexts.org First, the amine (in this case, ammonia or a surrogate) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a protonated imine (iminium ion). In the second stage, a reducing agent, such as sodium borohydride or hydrogen gas with a metal catalyst, delivers a hydride to the iminium carbon, resulting in the formation of the final amine product. The reaction is typically carried out in a one-pot fashion, and the choice of reducing agent can be crucial for achieving high yields and avoiding side reactions. commonorganicchemistry.com

The derivatization of this compound to form heterocyclic compounds involves a variety of reaction mechanisms, depending on the target heterocycle. For instance, the formation of a pyrimidine ring through condensation with a β-dicarbonyl compound proceeds via a series of nucleophilic additions and eliminations. The initial step is the formation of an enamine from the reaction of the primary amine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic pyrimidine ring.

In the context of forming more complex heterocyclic systems, the mechanisms of reactions like the Pictet-Spengler and Bischler-Napieralski are well-studied. The Pictet-Spengler reaction mechanism commences with the formation of an iminium ion from the condensation of a β-arylethylamine with an aldehyde or ketone. nih.govname-reaction.comdepaul.eduwikipedia.orgresearchgate.net This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon, a process known as a 6-endo-trig cyclization. The resulting spirocyclic intermediate then undergoes a rearrangement and deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product. nih.govdepaul.eduresearchgate.net

The Bischler-Napieralski reaction, on the other hand, involves the cyclization of an N-acyl-β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). youtube.comorganic-chemistry.orgwikipedia.orgresearchgate.netnrochemistry.com The currently accepted mechanism involves the initial formation of a nitrilium ion intermediate through the dehydration of the amide. organic-chemistry.orgwikipedia.orgnrochemistry.com This highly electrophilic nitrilium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich phenyl ring to form the dihydroisoquinoline ring system. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is generally favored by electron-donating substituents on the aromatic ring, which would be the case for derivatives of this compound.

The following table outlines the key mechanistic steps for some of the reactions discussed.

ReactionKey Mechanistic Steps
Reductive Amination1. Nucleophilic attack of amine on carbonyl. 2. Formation of iminium ion. 3. Hydride reduction of the iminium ion.
Pyrimidine Synthesis1. Enamine formation. 2. Intramolecular cyclization. 3. Dehydration to form the aromatic ring.
Pictet-Spengler Reaction1. Iminium ion formation. 2. Intramolecular electrophilic aromatic substitution (6-endo-trig cyclization). 3. Rearomatization.
Bischler-Napieralski Reaction1. Formation of a nitrilium ion intermediate. 2. Intramolecular electrophilic aromatic substitution. 3. Formation of the dihydroisoquinoline ring.

Computational and Theoretical Studies on 4 4 Methoxyphenyl Phenyl Methanamine

Quantum Chemical Calculations on [4-(4-Methoxyphenyl)phenyl]methanamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, reactivity, and conformational energetics.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), would likely predict a high electron density on the methoxy-substituted ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For biphenyl (B1667301) derivatives, the HOMO is often distributed across the π-system of the rings, while the LUMO is also delocalized. The presence of the methoxy (B1213986) group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the aminomethyl group can also influence the electronic properties, although its effect is more localized.

Reactivity descriptors, which can be calculated using DFT, provide further insight. These include parameters like electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the aminomethyl group would be a primary site for protonation and nucleophilic reactions.

Conformational Analysis and Energetics of this compound

The conformation of biphenyl and its derivatives is a classic topic in stereochemistry, primarily governed by the torsional or dihedral angle between the two phenyl rings. libretexts.org Biphenyl itself is not planar in the gas phase, exhibiting a dihedral angle of approximately 45 degrees due to steric hindrance between the ortho-hydrogens. libretexts.orgic.ac.uk This twisting represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-substituents. nih.gov

For this compound, the key conformational feature is the rotation around the single bond connecting the two phenyl rings. The presence of substituents can significantly alter the rotational barrier. Studies on methoxy-substituted biphenyls have shown that the methoxy group can increase the energy barrier to a co-planar conformation. nwpu.edu.cn This is attributed to steric interactions.

The energy profile of rotation around the central C-C bond would likely show two minima corresponding to the twisted, enantiomeric conformations, and two transition states at the planar (0 degrees) and perpendicular (90 degrees) conformations. The planar conformation is destabilized by steric clash, while the perpendicular conformation has minimal π-conjugation.

Table 1: Representative Torsional Barriers for Biphenyl and Substituted Analogs

CompoundMethodDihedral Angle (°)Rotational Barrier (kcal/mol)Reference
BiphenylAb initio~45~2.0 (at 0°) libretexts.org
2-MethylbiphenylAM1~60Increased vs. Biphenyl nwpu.edu.cn
2-MethoxybiphenylAM1~45Increased vs. Biphenyl nwpu.edu.cn

This table is illustrative and based on data for analogous compounds. The exact values for this compound would require specific calculations.

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different solvents, such as water or organic solvents. aip.org These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule and its interactions with solvent molecules.

An MD simulation of this compound would likely show that the dihedral angle between the phenyl rings is not static but fluctuates around an equilibrium value. The nature of the solvent would influence this dynamic behavior. For instance, in a polar solvent like water, the methoxy and aminomethyl groups would form hydrogen bonds, which could affect the conformational preferences of the molecule. In a nonpolar solvent, intramolecular forces would be more dominant. MD simulations have been used to study biphenyl in liquid crystalline solvents, revealing how the environment can alter the conformational distribution. aip.orgcapes.gov.br

Ligand-Protein Docking Studies Involving this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. youtube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov While there are no specific docking studies published for this compound itself, numerous studies have been conducted on biphenyl derivatives targeting various proteins. nih.govnih.gov

For instance, biphenyl amides have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov In such studies, the biphenyl scaffold often serves as a core structure that positions key interacting groups within the protein's binding site. The methoxy and aminomethyl groups of this compound would be critical for forming specific interactions, such as hydrogen bonds or van der Waals contacts, with amino acid residues in a target protein.

A hypothetical docking study of a derivative of this compound into a protein active site would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. The results would highlight the key interactions that stabilize the ligand-protein complex.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Insights from Computational Methods for this compound Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. creative-biolabs.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in this field. medcraveonline.comresearchgate.net

For analogs of this compound, QSAR studies would involve building a statistical model that relates various molecular descriptors to a measured biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

QSAR studies on biphenyl carboxamide analogs as anti-inflammatory agents, for example, have revealed the importance of thermodynamic, structural, and electronic parameters for their activity. medcraveonline.comresearchgate.net Similarly, QSAR models have been developed for biphenyl analogs as antitubercular agents. researchgate.net

For this compound analogs, a QSAR model could be developed to predict their activity against a specific biological target. The model would help in identifying which structural features are most important for the desired activity. For example, it could quantify the impact of the methoxy group's position and the nature of the substituent on the other ring. This information would be invaluable for designing new, more potent analogs.

Table 2: Common Descriptors Used in QSAR Studies of Biphenyl Analogs

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO energies, Partial charges, Dipole momentGoverns electrostatic and orbital interactions
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule and its fit in a binding site
Topological Wiener index, Balaban index, Kier & Hall connectivity indicesDescribes the branching and connectivity of the molecular graph
Hydrophobic LogPRepresents the partitioning of the molecule between aqueous and lipid phases

This table provides a general overview of descriptor types commonly employed in QSAR studies.

Applications of 4 4 Methoxyphenyl Phenyl Methanamine in Chemical Sciences and Beyond

[4-(4-Methoxyphenyl)phenyl]methanamine as a Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of intricate molecular architectures. The primary amine group offers a reactive handle for a wide array of chemical transformations, while the biphenyl (B1667301) core provides a rigid scaffold that can be further functionalized.

While direct incorporation of the entire this compound moiety into natural products is not extensively documented, its structural motifs are present in various biologically active compounds. The biphenyl core is a common feature in many natural products, and the methoxy (B1213986) and aminomethyl substituents can be found in numerous alkaloids and other pharmacologically relevant molecules. Synthetic chemists can utilize this compound as a key intermediate to construct analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. For instance, the synthesis of isoquinoline (B145761) alkaloids, a class of natural products with diverse biological activities, often involves the construction of a biphenyl backbone, a process where a functionalized biphenyl derivative like this compound could be a valuable precursor.

The bifunctional nature of this compound, with its reactive amine group and the potential for functionalization on the aromatic rings, lends itself to the synthesis of macrocycles and polymers. The rigid biphenyl unit can be incorporated into the backbone of these macromolecules, imparting specific conformational properties.

Macrocyclic compounds containing the this compound scaffold can be designed as host molecules for molecular recognition applications. The cavity of the macrocycle can be tailored to selectively bind to specific guest molecules, a principle that is fundamental to supramolecular chemistry.

In the realm of polymer chemistry, this compound can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers. The incorporation of the rigid biphenyl unit into the polymer backbone can enhance the thermal stability and mechanical strength of the resulting materials. The methoxy group can also influence the solubility and processing characteristics of the polymers.

Role of this compound in Catalysis and Material Science

The chemical properties of this compound extend its utility to the fields of catalysis and material science, where it can serve as a precursor to ligands for metal catalysts and as a component of advanced materials.

The primary amine group of this compound can be readily transformed into a variety of coordinating moieties, making it a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. For example, the amine can be converted into imines, amides, or phosphine-amines, which can then be used to chelate to a metal center.

The biphenyl scaffold of the resulting ligand can play a crucial role in influencing the steric and electronic properties of the metal complex, thereby affecting its catalytic activity and selectivity. The methoxy group, being an electron-donating group, can modulate the electron density at the metal center, which can be a key factor in tuning the reactivity of the catalyst.

Potential Ligand Type Synthetic Transformation Potential Metal Potential Catalytic Application
Schiff Base LigandCondensation with an aldehyde or ketoneTransition Metals (e.g., Cu, Ni, Pd)Oxidation, Reduction, C-C Coupling
Amide LigandAcylation with an acyl chloride or anhydrideLanthanides, Transition MetalsPolymerization, Asymmetric Synthesis
Phosphine-Amine LigandReaction with a chlorophosphineRhodium, Iridium, PalladiumHydrogenation, Hydroformylation

The incorporation of this compound into polymer structures can lead to materials with tailored properties. As a monomer or a cross-linking agent, it can enhance the thermal stability, mechanical strength, and optical properties of polymers.

For instance, polyimides derived from diamines containing the biphenyl moiety are known for their exceptional thermal and chemical resistance. The presence of the methoxy group in this compound-based polyimides could also lead to materials with interesting photoluminescent or liquid crystalline properties.

This compound in the Development of Functional Molecules

Beyond its role as a synthetic intermediate, this compound can be a core component in the design of functional molecules with specific applications. The combination of the biphenyl scaffold, the amine functionality, and the methoxy group can be leveraged to create molecules with tailored electronic, optical, or biological properties.

For example, derivatives of this compound could be explored as organic light-emitting diode (OLED) materials. The biphenyl core can provide the necessary charge-transport properties, while the methoxy and amino groups can be used to tune the emission color and efficiency.

Furthermore, the structural similarity of the biphenyl core to certain biological recognition motifs suggests that derivatives of this compound could be investigated as probes for biological systems or as building blocks for the development of new pharmaceuticals.

Functional Molecule Class Key Structural Feature Potential Application
Organic ElectronicsExtended π-conjugation of the biphenyl systemOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Molecular ProbesPotential for fluorescence modulationBioimaging, Sensing
Liquid CrystalsRod-like shape of the biphenyl coreDisplay Technologies

Design of Fluorescent Probes and Sensors Utilizing this compound

There are no available scientific reports or research articles that describe the utilization of the this compound scaffold in the development of fluorescent probes or chemical sensors. While the broader class of biphenyl derivatives and compounds containing aromatic amines and methoxy groups are sometimes employed in the design of fluorophores, specific studies focusing on "this compound" for this purpose have not been identified. The inherent fluorescence of the compound itself, or its efficacy as a signaling unit in a sensor system, remains uncharacterized in the accessible scientific literature.

Investigation of this compound in Supramolecular Assemblies

Similarly, a thorough search of chemical databases and scientific journals did not yield any studies concerning the investigation or application of "this compound" within the field of supramolecular chemistry. There is no documented research on its use as a building block for self-assembling systems, its participation in host-guest interactions, or its incorporation into larger supramolecular structures such as metal-organic frameworks, rotaxanes, or catenanes. The potential for the amine and methoxy functional groups to participate in hydrogen bonding or other non-covalent interactions within a supramolecular context has not been explored in any published work.

Future Directions and Challenges in 4 4 Methoxyphenyl Phenyl Methanamine Research

Emerging Methodologies for the Synthesis and Derivatization of [4-(4-Methoxyphenyl)phenyl]methanamine

The synthesis of this compound and its derivatives is moving towards more efficient, sustainable, and versatile methods. Modern organic chemistry offers a toolkit that can overcome the limitations of classical approaches, enabling the creation of novel molecular architectures with greater precision.

Emerging Synthetic Methods:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are pivotal for constructing the core biphenyl (B1667301) framework. The synthesis of related imine derivatives, for instance, has been achieved with high yields by coupling a halogenated imine with a suitable boronic acid derivative in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com This methodology offers a reliable route to substituted biphenyl systems.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic protocols. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, from hours to minutes, while increasing yields for related structures. mdpi.com Another green approach involves the use of Natural Deep Eutectic Solvents (NADES), which can act as both the solvent and catalyst, are biodegradable, and can often be recycled and reused multiple times. mdpi.com

Biocatalysis: The use of enzymes, such as lipases, in biotransformation processes presents a method for producing chiral amines with high optical purity. google.com While not yet specifically documented for this compound, this approach is used for structurally similar compounds like (S)-(-)-1-(4-methoxyphenyl)ethylamine and represents a significant future direction for producing enantiomerically pure derivatives for pharmaceutical research. google.com

Derivatization Strategies: The primary amine group of this compound is a versatile handle for a wide range of derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Schiff Base Formation: Condensation with various aldehydes and ketones readily yields Schiff bases (imines). These reactions are often straightforward and provide a platform for creating diverse libraries of compounds for screening. dntb.gov.uaresearchgate.netresearchgate.net

Amide and Sulfonamide Synthesis: Acylation with acid chlorides or anhydrides produces amides, while reaction with sulfonyl chlorides yields sulfonamides. These derivatives often exhibit altered solubility, stability, and biological profiles.

Derivatization for Analysis: For analytical purposes, especially in chromatography, derivatization is key. Reagents like benzoyl chloride or dansyl chloride react with the amine to form derivatives that are more stable and easily detectable by UV or fluorescence detectors in HPLC systems. nih.gov This is critical for accurate quantification in complex matrices.

MethodKey FeaturesPotential Advantages
Suzuki Coupling Palladium-catalyzed reaction of boronic acids with organohalides.High yield, good functional group tolerance, reliable for biphenyl synthesis. mdpi.com
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Drastically reduced reaction times, often higher yields. mdpi.com
Natural Deep Eutectic Solvents (NADES) Use of biodegradable, recyclable solvent/catalyst systems.Environmentally friendly, sustainable, potential for improved efficiency. mdpi.com
Biocatalysis Enzyme-catalyzed reactions (e.g., using lipases).High enantioselectivity for producing chiral molecules, mild reaction conditions. google.com

Advanced Spectroscopic and Analytical Techniques for Characterizing this compound Transformations

The structural confirmation and analysis of this compound and its reaction products rely on a suite of sophisticated spectroscopic and analytical methods. These techniques provide detailed information on molecular structure, purity, and intermolecular interactions.

Core Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For example, the presence of an imine (C=N) group in a Schiff base derivative is confirmed by a characteristic absorption band around 1616 cm⁻¹. mdpi.com The vibrations of the aromatic rings are also readily identified. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for monitoring reactions and characterizing the optical properties of derivatives. mdpi.comdntb.gov.ua

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental composition of a newly synthesized compound. mdpi.com

Advanced Characterization Methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. dntb.gov.uaresearchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. dntb.gov.uaresearchgate.netresearchgate.net These theoretical models can predict optimized molecular geometries, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and other properties, offering deeper insight into the molecule's behavior. researchgate.netresearchgate.net

Surface-Sensitive Techniques: For applications in materials science, techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are employed. acs.org XPS can determine the chemical states of elements on a surface, which is crucial for understanding how derivatives interact with substrates, such as in perovskite films where binding energy shifts can indicate electronic interactions. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and its derivatives. nih.gov Due to the polarity of the amine, derivatization is often required for successful GC analysis. nih.gov

TechniqueInformation ObtainedApplication Example
NMR (¹H, ¹³C) Molecular structure, chemical environment of atoms.Confirming the structure of synthesized derivatives. researchgate.net
FT-IR Presence of specific functional groups.Identifying the C=N stretch of an imine or N-H stretch of the amine. mdpi.com
HRMS Exact molecular weight and elemental formula.Confirming the successful synthesis of a target compound. mdpi.com
X-ray Crystallography 3D molecular structure and crystal packing.Determining precise bond angles and intermolecular interactions. researchgate.net
DFT Calculations Theoretical structure, spectroscopic properties, reactivity.Correlating experimental spectra with calculated values. dntb.gov.ua
XPS Surface elemental composition and chemical state.Analyzing interactions in thin films for materials science applications. acs.org

Opportunities for this compound in Interdisciplinary Research

The unique biphenyl-methanamine structure, featuring a flexible linker and modifiable functional groups, makes this compound a valuable scaffold for interdisciplinary research, bridging medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry and Drug Discovery: The core structure is a "privileged scaffold" that can be adapted to target various biological systems. Derivatives have been explored as:

Anticancer Agents: By inhibiting enzymes like lactate (B86563) dehydrogenase (LDH), which is crucial for cancer cell metabolism. mdpi.com

Anti-inflammatory Agents: Through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Anthelmintics: Simplified analogues of existing drugs like albendazole (B1665689) have shown activity against nematodes, suggesting a path to new anti-parasitic agents. nih.gov

Materials Science: The aromatic rings of the biphenyl system provide π-conjugated electronic properties that are attractive for optoelectronic applications.

Organic Electronics: Derivatives exhibiting strong fluorescence could be developed as organic light-emitting diode (OLED) materials. Some related nicotinonitrile derivatives show strong blue fluorescence. researchgate.net

Perovskite Solar Cells: Amine-containing molecules can act as passivating agents to cure defects in perovskite crystal structures, enhancing the efficiency and stability of solar cells. acs.org

Chemical Biology and Regenerative Medicine: Small molecules that can influence complex biological processes are of great interest.

Stem Cell Research: A derivative, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, was identified as an inducer of the Oct3/4 transcription factor, a key protein in maintaining pluripotency. nih.gov This opens avenues for developing chemical tools to aid in the generation of induced pluripotent stem cells (iPSCs) for regenerative medicine. nih.gov

Supramolecular Chemistry: The ability to form hydrogen bonds (via the amine) and engage in π-π stacking (via the biphenyl rings) makes this scaffold an interesting building block for designing self-assembling systems, molecular sensors, and host-guest complexes.

Unexplored Potential and Future Therapeutic Applications of this compound Derivatives

While initial studies have revealed promising biological activities, the full therapeutic potential of this compound derivatives remains largely untapped. Future research could focus on several underexplored areas.

Neurodegenerative Disorders: The ability of related compounds to cross the blood-brain barrier, as predicted by in silico models, suggests that derivatives could be designed to target central nervous system (CNS) disorders. nih.gov The inhibition of lactate dehydrogenase also has relevance in neurodegenerative diseases, presenting a potential therapeutic angle. mdpi.com

Metabolic Diseases: Dipeptidyl peptidase 4 (DPP-4) is a major drug target for type 2 diabetes. The development of fluorescent probes for DPP-4 based on its native substrates highlights the potential for amine-containing scaffolds to be adapted into inhibitors for this enzyme class. rsc.org

Dermatology and Cosmeceuticals: A derivative, N-(4-methoxyphenyl) caffeamide, has been shown to inhibit melanogenesis by downregulating key enzymes like tyrosinase. nih.gov This suggests that derivatives of this compound could be explored as novel skin-lightening or depigmenting agents for treating hyperpigmentation disorders. nih.gov

Infectious Diseases: Beyond anthelmintics, the quinoline (B57606) scaffold, which can be synthesized from related precursors, is a well-known pharmacophore in antimalarial, antibacterial, and antiviral drug discovery. nih.gov This provides a template for creating new anti-infective agents based on the this compound framework.

Targeted Drug Delivery: The amine functional group can be used to conjugate the molecule to targeting ligands or polymers, enabling the development of drug delivery systems that can selectively accumulate in diseased tissues, such as tumors, thereby increasing efficacy and reducing side effects.

Challenges in Scaling Up Production and Ensuring Purity of this compound for Research Purposes

Transitioning a compound from laboratory-scale synthesis to larger-scale production for extensive research or commercial use presents significant challenges related to process efficiency, cost, and quality control.

Scalability of Synthesis:

Reagent Cost and Availability: Multi-step syntheses often rely on expensive reagents and catalysts, such as palladium complexes for cross-coupling reactions. mdpi.com The cost of these materials can become prohibitive at larger scales.

Process Optimization: Reactions that work well in a small round-bottom flask may not perform identically in a large reactor. Issues such as heat transfer, mixing efficiency, and reaction kinetics must be carefully re-optimized. google.com For example, catalytic hydrogenations require specialized equipment to handle hydrogen gas safely at pressure. google.com

Work-up and Isolation: Isolating the final product from large volumes of solvents and byproducts can be challenging. Methods like column chromatography, while effective in the lab, are often impractical and costly for large-scale production. mdpi.com Alternative purification methods like crystallization or distillation need to be developed.

Purity and Quality Control:

Impurity Profiling: It is crucial to identify and quantify any impurities, as even small amounts can have unintended biological effects. This requires robust analytical methods, such as HPLC and GC-MS.

Chiral Purity: For chiral derivatives, achieving and maintaining high enantiomeric purity is a major challenge. google.com Often, one enantiomer is therapeutically active while the other is inactive or may even cause adverse effects. Resolution techniques or asymmetric synthesis methods must be employed, and the enantiomeric excess must be rigorously monitored.

Stability: The stability of the compound under storage and handling conditions must be assessed. Degradation can lead to the formation of new impurities and a loss of potency. The primary amine group can be susceptible to oxidation or reaction with atmospheric carbon dioxide.

Q & A

Q. What are the common synthetic routes for [4-(4-Methoxyphenyl)phenyl]methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling can link aryl halides to boronic acid derivatives, as seen in terpyridine-based syntheses . Reaction conditions (e.g., catalyst loading, temperature, solvent polarity) critically affect yield. A study on structurally similar cobalt complexes demonstrated that optimizing ligand-to-metal ratios and reaction time improved yields from 65% to 82% under inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the amine product .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and aromatic protons between 6.8–7.5 ppm .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 214.12), while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
  • FT-IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Refrigerate (<4°C) in airtight containers to prevent degradation. Avoid exposure to moisture and light .
  • Handling : Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as the compound may release toxic fumes (e.g., NOx_x, CO) under thermal stress .
  • Waste Disposal : Neutralize acidic/basic residues before transferring to designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. For example, cytotoxicity studies on thiosemicarbazone derivatives showed IC50_{50} values differing by >50% when tested in RPMI vs. DMEM media . To standardize results:
  • Use consistent cell lines (e.g., MCF-7 for breast cancer studies).
  • Control for purity (HPLC-validated >98%) and solvent effects (DMSO concentration <0.1%) .
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition and cell viability) .

Q. What computational methods predict the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., tyrosine kinases). The methoxyphenyl moiety exhibits π-π stacking with Phe residues in kinase domains .
  • MD Simulations : GROMACS can model stability of ligand-receptor complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., NH2_2-Glu interactions) .
  • QSAR Models : Regression analysis of logP (3.7) and PSA (26 Å2^2) correlates with blood-brain barrier permeability .

Q. How does structural modification at the amine or methoxy group affect pharmacological properties?

  • Methodological Answer :
  • Amine Substitution : Replacing NH2_2 with bulky groups (e.g., cyclopentyl in [4-(4-chlorophenyl)(cyclopentyl)methanamine]) reduces aqueous solubility but enhances target selectivity .
  • Methoxy Position : Shifting methoxy from para to meta (as in HL1 vs. HL2 derivatives) alters electronic effects, decreasing antibacterial efficacy by 40% .
  • Pro-drug Design : Conjugating the amine with oxetan-3-yloxy groups improves bioavailability (e.g., Cmax_{max} increased from 1.2 µM to 3.8 µM in rat models) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s stability under acidic conditions?

  • Methodological Answer : Stability varies with substituents. For example, bromomethyl derivatives degrade rapidly in HCl (t1/2_{1/2} <1 hr) due to benzylic bromide hydrolysis , while tert-butyl-protected analogs remain stable for >24 hrs . To assess stability:
  • Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks).
  • Monitor degradation products via LC-MS (e.g., demethylation to hydroxyl analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.